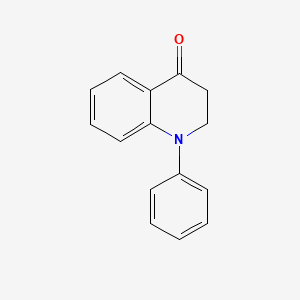

1-Phenyl-2,3-dihydro-1H-quinolin-4-one

Description

Structure

3D Structure

Properties

IUPAC Name |

1-phenyl-2,3-dihydroquinolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO/c17-15-10-11-16(12-6-2-1-3-7-12)14-9-5-4-8-13(14)15/h1-9H,10-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBUVJCMIFADARZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C2C1=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Transformations and Mechanistic Insights of 1 Phenyl 2,3 Dihydro 1h Quinolin 4 One

Reactivity of the Dihydroquinolinone Ring System

The dihydroquinolinone core is an electron-rich system, yet the reactivity is nuanced. The nitrogen atom's lone pair participates in resonance with the carbonyl group, imparting amide character. This delocalization reduces the nucleophilicity of the nitrogen and the electrophilicity of the carbonyl carbon compared to a simple amine and ketone, respectively. Simultaneously, this amide resonance activates the adjacent aromatic ring towards electrophilic substitution and influences the acidity of the protons at the C-2 and C-3 positions.

The electronic nature of the 1-Phenyl-2,3-dihydro-1H-quinolin-4-one scaffold allows for substitution reactions on both the carbocyclic (aromatic) and heterocyclic portions of the molecule.

Aromatic Moiety: The fused heterocyclic ring acts as an activating group for electrophilic aromatic substitution (EAS). The nitrogen atom, ortho, para-directing, channels electron density into the benzene (B151609) ring, primarily at positions C-5 and C-7. However, the N-phenyl group and the carbonyl function can exert complex steric and electronic effects, leading to mixtures of products depending on the reaction conditions. Typical EAS reactions such as nitration, halogenation, and Friedel-Crafts acylation can be performed on this ring, though conditions must be carefully controlled to avoid side reactions on the heterocyclic moiety.

Heterocyclic Moiety: The heterocyclic ring is generally resistant to electrophilic attack due to the deactivating effect of the adjacent carbonyl group. The nitrogen atom is a poor nucleophile owing to its amide nature. Conversely, the positions C-2 and C-4 are potential sites for nucleophilic attack. While C-4 is the carbonyl carbon (discussed in 3.1.2), the C-2 position can be susceptible to deprotonation by strong bases, creating a nucleophilic center for subsequent alkylation or other reactions. Nucleophilic substitution on the heterocyclic ring itself is uncommon unless a suitable leaving group is present. In related quinoline (B57606) systems, nucleophilic aromatic substitution (SNAr) is favored at positions 2 and 4, activated by the ring nitrogen. imperial.ac.ukyoutube.com For 1-Phenyl-2,3-dihydro-1H-quinolin-4-one, SNAr reactions would primarily occur on the fused benzene ring if it bears a leaving group at a position activated by the carbonyl, such as C-5 or C-7.

The carbonyl group at the C-4 position is a key site for molecular diversification. Its reactivity is somewhat attenuated by the resonance with the nitrogen lone pair, but it still undergoes many characteristic reactions of ketones. msu.edu

Reduction: The carbonyl can be selectively reduced to a secondary alcohol using hydride reagents. Sodium borohydride (B1222165) (NaBH₄) is typically sufficient for this transformation, yielding 1-Phenyl-1,2,3,4-tetrahydroquinolin-4-ol. More powerful reducing agents like lithium aluminum hydride (LiAlH₄) can also be used and may further reduce the amide linkage under harsh conditions. msu.edu

Nucleophilic Addition: The carbonyl carbon is susceptible to attack by various nucleophiles. Organometallic reagents, such as Grignard reagents (RMgX) and organolithium compounds (RLi), add to the carbonyl to form tertiary alcohols after acidic workup. These reactions provide a direct route for introducing carbon-based substituents at the C-4 position.

Condensation Reactions: The carbonyl group can react with primary amines and their derivatives to form C=N double bonds. For instance, reaction with hydroxylamine (B1172632) yields an oxime, while reaction with hydrazines produces hydrazones. These derivatives are important intermediates for further transformations, such as the Beckmann and Wolff-Kishner reactions, respectively. The methylene (B1212753) group at C-3, being alpha to the carbonyl, can participate in base-catalyzed aldol-type condensation reactions with aldehydes or ketones, leading to the formation of 3-substituted-2,3-dihydro-1H-quinolin-4-ones.

| Reaction Type | Reagent | Product Type | Reference |

|---|---|---|---|

| Reduction | Sodium borohydride (NaBH₄) | Secondary Alcohol | msu.edu |

| Nucleophilic Addition | Grignard Reagent (RMgX) | Tertiary Alcohol | msu.edu |

| Condensation | Hydroxylamine (NH₂OH) | Oxime | msu.edu |

| Condensation | Hydrazine (N₂H₄) | Hydrazone | msu.edu |

| Aldol Condensation (at C-3) | Aldehyde (R-CHO), Base | α,β-Unsaturated Ketone | Generic |

Ring-Closing and Ring-Opening Reactions in Dihydroquinolinone Derivatives

The stability of the dihydroquinolinone ring allows it to serve as a foundation for constructing more complex polycyclic systems, while its inherent lactam functionality also permits strategic ring-opening.

Ring-Closing Reactions: Derivatives of 1-Phenyl-2,3-dihydro-1H-quinolin-4-one can be elaborated into more complex fused heterocyclic systems. For example, a derivative bearing an appropriate functional group at the C-3 position can undergo intramolecular cyclization. A well-known synthetic route to the core structure itself involves a domino Michael-SNAr reaction, where a primary amine adds to an enone, followed by an intramolecular ring closure. mdpi.com Similar strategies can be applied starting from the pre-formed dihydroquinolinone to build additional rings.

Ring-Opening Reactions: As a cyclic amide (lactam), the heterocyclic ring can be opened via hydrolysis under either acidic or basic conditions. This reaction cleaves the amide bond between the nitrogen and the carbonyl carbon (C-4), yielding an N-phenyl-N-(2-benzoylphenyl)-β-alanine derivative. The reaction conditions, such as temperature and concentration of the acid or base, determine the rate and efficiency of the ring-opening. This transformation can be a useful synthetic step to access acyclic amino acid precursors. Some ring-opening and subsequent ring-closure reactions have been observed in related dithiole systems, where nucleophilic attack initiates a cascade to form new heterocyclic products. researchgate.net

Rearrangement Reactions and their Mechanistic Elucidation (e.g., Schmidt Rearrangement)

Rearrangement reactions provide powerful methods for skeletal reorganization, enabling access to novel heterocyclic frameworks from the dihydroquinolinone template. The Schmidt rearrangement is a prime example of such a transformation. wikipedia.org

The Schmidt reaction involves the acid-catalyzed reaction of a ketone with hydrazoic acid (HN₃) or an alkyl azide. organic-chemistry.org When applied to 1-Phenyl-2,3-dihydro-1H-quinolin-4-one, this reaction results in the insertion of a nitrogen atom into the heterocyclic ring, expanding the six-membered lactam into a seven-membered 1,4-diazepan-5-one (B1224613) ring system.

Mechanism:

The carbonyl oxygen is protonated by a strong acid (e.g., H₂SO₄), activating the carbonyl carbon towards nucleophilic attack.

Hydrazoic acid (HN₃) attacks the protonated carbonyl, forming a protonated azidohydrin intermediate.

This intermediate undergoes dehydration to form an iminodiazonium ion.

A rearrangement occurs where one of the groups attached to the original carbonyl carbon migrates to the nitrogen atom with the simultaneous expulsion of dinitrogen (N₂), which is an excellent leaving group. wikipedia.orgchimia.ch

The key step determining the product structure is the migratory aptitude. The two possible migrating groups are the C-3 methylene group and the C-4a aryl carbon. Generally, the group that can better stabilize a positive charge has a higher migratory aptitude. In this case, the aryl group's migration leads to the formation of a 1-phenyl-1,2,3,4-tetrahydro-1,5-benzodiazepin-2-one, while migration of the methylene group would result in the isomeric 1-phenyl-1,2,3,4-tetrahydro-1,4-benzodiazepin-5-one. Studies on related systems have shown that aryl migration is often a competitive pathway. derpharmachemica.com

The resulting nitrilium ion is trapped by water, which, after tautomerization and deprotonation, yields the final ring-expanded lactam product.

This rearrangement offers a direct route to benzodiazepine (B76468) derivatives, a class of compounds with significant biological and pharmaceutical importance.

| Rearrangement | Reagent | Key Intermediate | Product Class | Reference |

|---|---|---|---|---|

| Schmidt Rearrangement | Hydrazoic Acid (HN₃), H₂SO₄ | Iminodiazonium ion | Benzodiazepinone | wikipedia.orgorganic-chemistry.orgderpharmachemica.com |

| Beckmann Rearrangement | Acid catalyst (e.g., PCl₅, H₂SO₄) on Oxime | Nitrilium ion | Benzodiazepinone | Generic |

Advanced Spectroscopic and Crystallographic Characterization of 1 Phenyl 2,3 Dihydro 1h Quinolin 4 One Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds in solution. scienceopen.com One-dimensional (1D) and two-dimensional (2D) NMR experiments provide detailed insights into the chemical environment of individual nuclei and their connectivity, respectively.

The ¹H NMR spectrum of 1-Phenyl-2,3-dihydro-1H-quinolin-4-one analogues provides critical information about the number and type of protons present in the molecule. The protons of the dihydroquinolinone core typically exhibit characteristic chemical shifts and coupling patterns.

The methylene (B1212753) protons at the C2 and C3 positions of the heterocyclic ring usually appear as multiplets in the aliphatic region of the spectrum. For instance, in the related compound 4-Phenyl-3,4-dihydro-2(1H)-quinolone, the CH₂ protons at C3 appear as a multiplet around δ 2.97 ppm, while the methine proton at C4 is observed as a triplet at δ 4.35 ppm with a coupling constant (J) of 7.5 Hz. ualberta.ca For the target compound, the protons at C2 and C3 would be expected to show a similar pattern, likely as two triplets, due to vicinal coupling with each other.

The aromatic protons on both the quinolinone ring system and the N-phenyl substituent resonate in the downfield region, typically between δ 6.9 and 8.5 ppm. ualberta.camdpi.com The exact chemical shifts and splitting patterns are influenced by the substitution pattern on the rings. The NH proton of the quinolinone ring is often observed as a broad singlet, with its chemical shift being sensitive to solvent and concentration. In an analogue, this proton appears as a singlet at δ 9.41 ppm. ualberta.ca High coupling constant values, often between 10.7 and 11.1 Hz, for protons on the heterocyclic ring can confirm the axial configuration of these protons, providing insight into the compound's stereochemistry. researchgate.net

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| CH₂ (C3) | 2.97 | m | 7.5 |

| CH (C4) | 4.35 | t | 7.5 |

| Aromatic-H (C₆H₄) | 6.94-7.38 | m | - |

| Aromatic-H (C₆H₅) | 7.01-7.34 | m | - |

| NH | 9.41 | s | - |

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule. The spectrum for a 1-Phenyl-2,3-dihydro-1H-quinolin-4-one analogue would show distinct signals for the carbonyl carbon, the aliphatic carbons of the dihydro-ring, and the aromatic carbons.

The carbonyl carbon (C4) is the most deshielded, typically resonating at a high chemical shift, often in the range of δ 170-195 ppm. ualberta.ca The aliphatic carbons, C2 and C3, appear in the upfield region of the spectrum. For example, in 4-Phenyl-3,4-dihydro-2(1H)-quinolone, the corresponding carbons resonate at δ 38.40 and δ 42.02 ppm. ualberta.ca The numerous signals in the aromatic region (typically δ 115-150 ppm) correspond to the carbons of the fused benzene (B151609) ring and the N-phenyl substituent. ualberta.catsijournals.com The specific chemical shifts within this range are dictated by the electronic effects of the substituents.

| Carbon Assignment | Chemical Shift (δ, ppm) |

|---|---|

| C=O | 170.89 |

| Aromatic Quaternary | 141.52, 137.12 |

| Aromatic CH | 128.89, 128.33, 127.99, 127.81, 127.20, 126.65, 123.30, 115.76 |

| CH | 42.02 |

| CH₂ | 38.40 |

While 1D NMR spectra provide chemical shift and coupling information, 2D NMR experiments are indispensable for unambiguously assigning these signals and establishing the complete molecular structure. ipb.pt

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For 1-Phenyl-2,3-dihydro-1H-quinolin-4-one, a COSY spectrum would show a cross-peak between the protons on C2 and C3, confirming their vicinal relationship. researchgate.netcore.ac.uk

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence): These experiments correlate protons directly to their attached carbons, allowing for the definitive assignment of both ¹H and ¹³C signals for all protonated carbons. core.ac.uk

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, which is vital for determining stereochemistry and conformation. In analogues with multiple stereoisomers, NOESY can be used to assign the relative configuration by observing key through-space interactions. rsc.org

The accuracy of structural assignments can be significantly enhanced by comparing experimental NMR data with computationally predicted spectra. researchgate.net Density Functional Theory (DFT) calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, are widely employed to predict ¹H and ¹³C chemical shifts. nih.govnih.govnih.gov

By optimizing the molecular geometry and then calculating the NMR shielding tensors, theoretical chemical shifts can be obtained. nih.gov A strong correlation between the experimental and calculated chemical shifts provides a high level of confidence in the proposed structure. researchgate.net This approach is particularly valuable for resolving ambiguities in complex spectra or for distinguishing between possible isomers. researchgate.net

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight of a compound, which allows for the unambiguous determination of its elemental composition. mdpi.com For 1-Phenyl-2,3-dihydro-1H-quinolin-4-one (C₁₅H₁₃NO), HRMS would provide a highly accurate mass measurement that corresponds to this specific molecular formula, distinguishing it from other compounds with the same nominal mass.

In addition to molecular formula determination, mass spectrometry provides structural information through the analysis of fragmentation patterns. researchgate.net Under techniques like Electron Ionization (EI) or Collision-Induced Dissociation (CID), the molecular ion breaks down into smaller, characteristic fragment ions. For the 1-Phenyl-2,3-dihydro-1H-quinolin-4-one skeleton, common fragmentation pathways would likely include:

Loss of a CO molecule: A characteristic fragmentation for ketones and quinolones, leading to a significant [M-28]⁺ ion. researchgate.net

Cleavage of the N-phenyl bond: Fragmentation at the N-C(aryl) bond.

Retro-Diels-Alder (RDA) reactions: Cleavage of the heterocyclic ring can occur, providing further structural clues.

Loss of H, Cl, or other substituents: Depending on the specific analogue, losses of small neutral molecules or radicals are observed. researchgate.net

Analysis of these fragmentation pathways, often supported by quantum chemical computations, helps to confirm the connectivity of the molecular structure. researchgate.net

| Proposed Fragment | Formula | Description |

|---|---|---|

| [M]⁺ | [C₁₅H₁₃NO]⁺ | Molecular Ion |

| [M-CO]⁺ | [C₁₄H₁₃N]⁺ | Loss of carbon monoxide |

| [M-C₆H₅]⁺ | [C₉H₈NO]⁺ | Loss of phenyl radical |

| [C₆H₅]⁺ | [C₆H₅]⁺ | Phenyl cation |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. scirp.org These two techniques are often complementary.

For 1-Phenyl-2,3-dihydro-1H-quinolin-4-one analogues, the key vibrational modes include:

C=O Stretch: A strong, sharp absorption band in the IR spectrum, typically found in the region of 1650-1690 cm⁻¹, is characteristic of the ketone functional group within the quinolinone ring. nih.gov

N-H Stretch: The stretching vibration of the N-H bond usually appears as a medium to sharp band in the 3300-3400 cm⁻¹ region. researchgate.net

Aromatic C-H Stretch: These vibrations typically give rise to multiple weak to medium bands above 3000 cm⁻¹. scirp.org

Aromatic C=C Stretch: The stretching vibrations of the carbon-carbon double bonds in the aromatic rings appear as a series of bands in the 1450-1600 cm⁻¹ region. scirp.org

C-N Stretch: The stretching vibration for the C-N bond is typically observed in the 1200-1350 cm⁻¹ range.

As with NMR, computational DFT methods are frequently used to calculate the vibrational frequencies. nih.govnih.gov Comparing the calculated spectrum with the experimental FT-IR and FT-Raman spectra aids in the precise assignment of the observed vibrational bands to specific molecular motions. nih.gov

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity (IR) |

|---|---|---|

| N-H Stretch | 3300 - 3400 | Medium |

| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak |

| Aliphatic C-H Stretch | 2850 - 3000 | Medium-Weak |

| C=O Stretch | 1650 - 1690 | Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium-Strong |

| C-N Stretch | 1200 - 1350 | Medium |

X-ray Diffraction Analysis for Solid-State Molecular Architecture and Conformational Insights

X-ray diffraction analysis serves as a definitive method for elucidating the three-dimensional molecular structure of crystalline solids, offering precise data on bond lengths, bond angles, and torsional angles. This technique provides unparalleled insights into the solid-state architecture and conformational preferences of molecules. For analogues of 1-phenyl-2,3-dihydro-1H-quinolin-4-one, X-ray crystallography reveals crucial details about the spatial arrangement of the constituent rings and substituent groups.

Detailed crystallographic studies have been performed on analogues such as 1-Phenyl-2-trifluoromethyl-4-quinolone, providing a foundational understanding of the steric and electronic interactions that govern its molecular conformation. nih.gov

Crystallographic Data of 1-Phenyl-2-trifluoromethyl-4-quinolone

The crystal structure of 1-Phenyl-2-trifluoromethyl-4-quinolone was determined to understand the influence of the substituents on the quinolone framework. The compound crystallizes in a monoclinic system, and the detailed crystallographic data are summarized below. nih.gov

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₆H₁₀F₃NO |

| Molecular Weight | 289.25 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.7403 (5) |

| b (Å) | 17.574 (1) |

| c (Å) | 8.7559 (6) |

| β (°) | 103.931 (2) |

| Volume (ų) | 1305.4 (1) |

| Z | 4 |

| Temperature (K) | 295 (2) |

| Radiation | Mo Kα |

Molecular Conformation and Solid-State Architecture

The single-crystal X-ray analysis of 1-Phenyl-2-trifluoromethyl-4-quinolone provides significant insights into its conformational arrangement in the solid state. A key finding is the orientation of the N-bound phenyl ring relative to the quinolinyl ring system. The dihedral angle between these two ring systems is 89.7(1)°. nih.gov This nearly orthogonal arrangement is a direct consequence of steric hindrance. The bulky trifluoromethyl (-CF₃) group at the C2 position of the quinolone ring sterically prevents a more coplanar orientation of the adjacent N-phenyl group. nih.gov

Computational Chemistry and Theoretical Investigations of 1 Phenyl 2,3 Dihydro 1h Quinolin 4 One

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. It is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost. DFT calculations would allow for a detailed understanding of the intrinsic properties of 1-Phenyl-2,3-dihydro-1H-quinolin-4-one at the quantum level.

A detailed DFT analysis of 1-Phenyl-2,3-dihydro-1H-quinolin-4-one would provide significant insights into its electronic characteristics, reactivity, and intermolecular interaction sites.

Electronic Structure and Frontier Molecular Orbitals (FMO): Frontier Molecular Orbital theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. malayajournal.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic properties. malayajournal.org A small energy gap suggests high reactivity, whereas a large gap implies high stability. For 1-Phenyl-2,3-dihydro-1H-quinolin-4-one, these calculations would map the distribution of electron density in these orbitals, identifying the likely sites for nucleophilic and electrophilic attack.

Molecular Electrostatic Potential (MEP): An MEP map is a visual tool that illustrates the charge distribution on the surface of a molecule. chemrxiv.org It uses a color scale where red typically indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, and blue indicates regions of low electron density (positive potential), which are prone to nucleophilic attack. researchgate.net An MEP analysis of 1-Phenyl-2,3-dihydro-1H-quinolin-4-one would identify the electron-rich areas, likely around the carbonyl oxygen and the aromatic rings, and electron-poor areas, such as the N-H proton, providing a guide to its non-covalent interactions and chemical reactivity. chemrxiv.orgresearchgate.net

DFT calculations are frequently used to predict spectroscopic properties, such as vibrational (FT-IR, Raman) and nuclear magnetic resonance (NMR) spectra. nih.govnih.gov By calculating the vibrational frequencies and chemical shifts of 1-Phenyl-2,3-dihydro-1H-quinolin-4-one, a theoretical spectrum can be generated. scispace.com This computed spectrum can then be compared with experimentally obtained data. A strong correlation between the theoretical and experimental values serves to validate both the computational model and the synthesized molecular structure. nih.govnih.gov Such studies on related quinoline (B57606) and quinazolinone derivatives have shown good agreement between calculated and experimental results, confirming the utility of this approach. nih.govsapub.org

Non-covalent interactions are crucial in determining the supramolecular assembly and crystal packing of molecules.

Non-Covalent Interactions (NCI): NCI analysis is a computational method used to visualize and characterize weak interactions like hydrogen bonds, van der Waals forces, and π-π stacking within a molecule or between molecules. This would reveal the specific intramolecular and intermolecular forces that stabilize the structure of 1-Phenyl-2,3-dihydro-1H-quinolin-4-one.

Molecular Modeling and Simulation Approaches in Ligand-Target Interactions

Molecular modeling techniques are essential for predicting how a molecule like 1-Phenyl-2,3-dihydro-1H-quinolin-4-one might interact with biological targets, such as proteins or enzymes, which is a key aspect of drug discovery.

Molecular docking is a computational procedure that predicts the preferred orientation and binding affinity of one molecule (a ligand) when it binds to a second molecule (a receptor, typically a protein). physchemres.org In a docking study involving 1-Phenyl-2,3-dihydro-1H-quinolin-4-one, the compound would be placed into the active site of a target protein. The simulation would then explore various binding poses and score them based on binding energy. nih.gov The results would predict the most stable binding mode, identify key intermolecular interactions (like hydrogen bonds and hydrophobic contacts) with specific amino acid residues, and provide an estimate of the binding affinity (e.g., in kcal/mol). nih.govnih.gov This information is critical for assessing its potential as an inhibitor or modulator of the protein's function.

While molecular docking provides a static snapshot of the binding interaction, Molecular Dynamics (MD) simulations offer a dynamic view of the ligand-protein complex over time. nih.gov An MD simulation of a 1-Phenyl-2,3-dihydro-1H-quinolin-4-one-protein complex would involve simulating the movements and interactions of all atoms in the system over a period, typically nanoseconds. nih.gov

Key analyses from an MD simulation include:

Root Mean Square Deviation (RMSD): This metric tracks the average deviation of the protein and ligand backbone atoms from their initial positions over time. A stable RMSD value suggests that the complex has reached equilibrium and remains stable. youtube.com

Root Mean Square Fluctuation (RMSF): This analysis identifies the fluctuation of individual amino acid residues, highlighting flexible and rigid regions of the protein upon ligand binding. youtube.com

Binding Free Energy Calculations (MM-GBSA/PBSA): Methods like Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) can be used to calculate the binding free energy of the complex, providing a more accurate estimation of binding affinity than docking scores alone. nih.gov

These simulations would provide crucial information on the stability of the predicted binding pose from docking, the conformational changes induced by the ligand, and the persistence of key intermolecular interactions throughout the simulation. nih.govnih.gov

Theoretical Approaches to Structure-Activity Relationship (SAR) Studies

Theoretical Structure-Activity Relationship (SAR) studies for 1-Phenyl-2,3-dihydro-1H-quinolin-4-one would systematically explore how modifications to its chemical structure influence its biological activity. These studies are crucial for optimizing lead compounds and designing new molecules with improved potency and selectivity. Computational models can predict the activity of hypothetical derivatives, thereby prioritizing synthetic efforts. For the 1-phenyl-2,3-dihydro-1H-quinolin-4-one scaffold, theoretical SAR investigations would typically focus on the impact of substituents on the phenyl ring, the quinolinone core, and the nitrogen atom.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling establishes a mathematical correlation between the chemical structures of a series of compounds and their biological activities. For a series of 1-Phenyl-2,3-dihydro-1H-quinolin-4-one analogs, a QSAR study would involve the calculation of various molecular descriptors.

Molecular Descriptors in QSAR:

| Descriptor Category | Examples | Potential Relevance to 1-Phenyl-2,3-dihydro-1H-quinolin-4-one |

| Electronic | Dipole moment, Partial charges, HOMO/LUMO energies | Influence electrostatic interactions with a biological target. |

| Steric | Molecular volume, Surface area, Molar refractivity | Determine the fit of the molecule within a receptor's binding pocket. |

| Hydrophobic | LogP (octanol-water partition coefficient) | Affect membrane permeability and hydrophobic interactions with the target. |

| Topological | Connectivity indices, Wiener index | Describe the branching and shape of the molecule. |

A hypothetical QSAR model for a series of 1-Phenyl-2,3-dihydro-1H-quinolin-4-one derivatives might take the form of a linear equation:

pIC50 = c0 + c1(Descriptor 1) + c2(Descriptor 2) + ... + cn(Descriptor n)

In Silico Screening and Virtual Ligand Design for Novel Dihydroquinolinones

In silico screening, or virtual screening, is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. For 1-Phenyl-2,3-dihydro-1H-quinolin-4-one, this process would typically begin with the identification of a relevant biological target.

A Generalized Virtual Screening Workflow:

Target Selection and Preparation: A 3D structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). The protein structure is prepared by adding hydrogen atoms, assigning partial charges, and defining the binding site.

Ligand Library Preparation: A large database of chemical compounds is prepared for docking. This involves generating 3D conformations for each molecule and assigning appropriate chemical properties.

Molecular Docking: The prepared ligands are computationally "docked" into the binding site of the target protein. Docking algorithms predict the preferred orientation and conformation of the ligand when bound to the protein and estimate the binding affinity using a scoring function.

Hit Identification and Filtering: Compounds with the best docking scores and favorable interactions with key amino acid residues in the binding site are selected as "hits." These hits can be further filtered based on drug-likeness properties (e.g., Lipinski's rule of five) and predicted ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles.

Virtual Ligand Design:

Based on the insights from virtual screening and SAR studies, novel dihydroquinolinone derivatives can be designed. For instance, if docking studies reveal a specific hydrophobic pocket in the target's binding site, the phenyl ring of 1-Phenyl-2,3-dihydro-1H-quinolin-4-one could be modified with lipophilic substituents to enhance binding. Similarly, if a hydrogen bond donor is required for optimal interaction, modifications could be introduced to the quinolinone core.

While specific virtual screening campaigns targeting 1-Phenyl-2,3-dihydro-1H-quinolin-4-one are not detailed in the reviewed literature, the general methodology has been widely applied to the broader class of quinoline and quinazolinone derivatives for various therapeutic targets. biointerfaceresearch.compsu.edu

Medicinal Chemistry and Biological Activity Studies of Dihydroquinolinone Scaffolds

Dihydroquinolinone Core as a Privileged Structure in Drug Discovery

The concept of a "privileged structure" was introduced to describe molecular scaffolds that are capable of binding to multiple, diverse biological targets with high affinity. These frameworks serve as versatile templates in medicinal chemistry for the development of novel therapeutic agents. The quinolinone scaffold is recognized as one such privileged structure, forming the core of numerous natural products and synthetic molecules with a wide array of pharmacological properties.

The dihydroquinolinone nucleus, a derivative of the quinolinone scaffold, has emerged as a significant and privileged framework in its own right within drug discovery. Its structural features allow for three-dimensional diversity through various substitutions, enabling interactions with a broad range of biological macromolecules. Compounds incorporating the 3,4-dihydro-2(1H)-quinolinone core have demonstrated a wide spectrum of biological activities, including anticancer, antibacterial, anti-inflammatory, and neuroprotective effects. otavachemicals.comnewcastle.edu.au The versatility of this scaffold allows medicinal chemists to systematically modify its structure to optimize potency, selectivity, and pharmacokinetic properties for different therapeutic targets, solidifying its status as a valuable starting point for drug design.

Mechanism of Action and Biological Target Identification

Derivatives of the dihydroquinolinone scaffold have been investigated as inhibitors of key enzymes implicated in neurodegenerative disorders, such as cholinesterases (ChE) and monoamine oxidases (MAO).

Cholinesterase Inhibition: Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are critical enzymes in the breakdown of the neurotransmitter acetylcholine. Their inhibition is a primary therapeutic strategy for Alzheimer's disease. Studies on functionalized quinolinones and dihydroquinolinones have revealed promising, albeit varied, inhibitory activity. For instance, in a study of diversely functionalized derivatives, while many compounds showed weak activity, certain quinolinones emerged as potent AChE inhibitors. researchgate.netnih.gov One specific quinolinone derivative, QN8 , was identified as a potent and selective non-competitive inhibitor of human recombinant AChE (hrAChE) with an IC50 value of 0.29 µM. researchgate.net Phenyl-quinoline derivatives have also been explored, with some analogs showing higher selectivity for BChE over AChE. mdpi.com

Monoamine Oxidase Inhibition: Monoamine oxidases (MAO-A and MAO-B) are enzymes that catalyze the oxidation of monoamines, including neurotransmitters like dopamine (B1211576) and serotonin (B10506). MAO-B inhibitors are particularly relevant for the treatment of Parkinson's disease. nih.gov A series of 3,4-dihydro-2(1H)-quinolinone derivatives were synthesized and evaluated as inhibitors of human MAO-A and MAO-B. The findings demonstrated that these compounds are highly potent and selective MAO-B inhibitors, with many exhibiting IC50 values in the nanomolar range. newcastle.edu.au The most potent compound identified in the series was 7-(3-bromobenzyloxy)-3,4-dihydro-2(1H)-quinolinone , which displayed an IC50 value of 2.9 nM for MAO-B and a remarkable 2750-fold selectivity over the MAO-A isoform. newcastle.edu.au

Table 1: Enzyme Inhibition by Dihydroquinolinone and Related Derivatives

| Compound Class | Target Enzyme | Key Derivative | Inhibition (IC50) | Selectivity | Reference |

|---|---|---|---|---|---|

| Quinolinone | hrAChE | QN8 | 0.29 µM | Selective for AChE | researchgate.net |

| 3,4-Dihydro-2(1H)-quinolinone | MAO-B | 7-(3-bromobenzyloxy)-3,4-dihydro-2(1H)-quinolinone | 2.9 nM | 2750-fold for MAO-B over MAO-A | newcastle.edu.au |

The serotonin 5-HT6 receptor, located almost exclusively in the central nervous system, has become a promising target for treating cognitive deficits associated with Alzheimer's disease and other neurological disorders. acs.orgnih.gov Antagonism of this receptor is believed to enhance cholinergic and glutamatergic neurotransmission, leading to pro-cognitive effects. The quinoline (B57606) scaffold has been identified as a viable core for developing 5-HT6 receptor ligands. A patent application has claimed a series of quinoline derivatives for use as diagnostic tools, specifically as 5-HT6 receptor PET ligands, indicating the scaffold's ability to bind to this specific receptor target with high affinity. nih.gov This suggests that the broader dihydroquinolinone class, including 1-phenyl derivatives, holds potential for modulation of the 5-HT6 receptor, although specific studies on the title compound are less prevalent.

Leishmaniasis is a parasitic disease caused by protozoa of the Leishmania genus. The search for new therapeutics is critical due to issues like drug resistance and toxicity with current treatments. The 2,3-dihydroquinazolin-4(1H)-one scaffold, structurally very similar to dihydroquinolinone, has been identified as a new class of anti-leishmanial agents. otavachemicals.com

In a combined computational and experimental study, derivatives of 2,3-dihydroquinazolin-4(1H)-one were shown to have potent activity against Leishmania. Molecular docking studies identified two key parasitic enzymes as potential targets: Pyridoxal Kinase (PDK) and Trypanothione Reductase (TPR). otavachemicals.com

Pyridoxal Kinase (PDK): This enzyme is crucial for the phosphorylation of vitamin B6 vitamers and has been implicated in drug resistance mechanisms within the parasite. otavachemicals.com

Trypanothione Reductase (TPR): This enzyme is unique to trypanosomatids and is essential for their defense against oxidative stress, making it an attractive drug target.

One derivative, 2-(4-chloro-3-nitro-phenyl)-2-methyl-6,8-dinitro-2,3-dihydro-1H-quinazolin-4-one (3b) , demonstrated particularly high potency with an in vitro IC50 value of 0.05 µg/mL against the parasite. otavachemicals.com This line of research highlights the potential of the dihydroquinolinone core structure in designing novel anti-parasitic agents that act on specific Leishmania protein targets.

The versatility of the dihydroquinolinone scaffold extends to other fundamental cellular pathways involved in cancer and cell proliferation.

DNA Synthesis Inhibition: Quinoline-based compounds have been shown to inhibit enzymes that act on DNA. Certain analogs function as DNA intercalators, inserting themselves into the DNA structure. This action can inhibit DNA methyltransferases, leading to DNA hypomethylation, and also interfere with the function of DNA polymerases, thereby inhibiting DNA synthesis. nih.gov

Hedgehog Signaling Pathway: The Hedgehog (Hh) signaling pathway is crucial during embryonic development and its aberrant activation is linked to several cancers. Quinolone-2-(1H)-one derivatives have been developed as small-molecule inhibitors of this pathway. These compounds have been shown to inhibit Gli₂, a key transcription factor in the pathway, suggesting they act downstream of the Smoothened (Smo) receptor. newcastle.edu.au

Topoisomerase Enzymes: Topoisomerases (topo) are essential enzymes that manage the topological state of DNA during replication and transcription, making them established targets for cancer therapy. mdpi.com A novel series of 2,4-diphenyl-5,6-dihydrobenzo(h)quinolin-8-amine derivatives were found to be potent inhibitors of topoisomerase IIα (topo IIα). The mechanism of action for the lead compound from this series was identified as a DNA intercalative topo IIα poison, meaning it stabilizes the enzyme-DNA cleavage complex, leading to lethal DNA strand breaks. cornell.edu

Structure-Activity Relationship (SAR) and Ligand Design Principles for 1-Phenyl-2,3-dihydro-1H-quinolin-4-one Derivatives

The biological activity of dihydroquinolinone derivatives can be significantly modulated by altering the substituents on the core scaffold and the N1-phenyl ring. Structure-activity relationship (SAR) studies have provided key insights for designing more potent and selective ligands.

For MAO-B Inhibition: In the series of 3,4-dihydro-2(1H)-quinolinone derivatives, the position of substitution on the quinolinone core was critical. Substitution at the C7 position resulted in significantly more potent MAO-B inhibition compared to substitution at the C6 position. Furthermore, a benzyloxy substituent at C7 was more favorable for activity than phenylethoxy or phenylpropoxy groups, indicating that the linker length and flexibility are important for optimal interaction with the enzyme's active site. newcastle.edu.au

For Anti-Leishmanial Activity: In the closely related 2,3-dihydroquinazolin-4(1H)-one series, the nature of the substituents on the phenyl ring at the C2 position and on the quinazolinone ring itself heavily influenced activity. The derivative 3b , which contains a 4-chloro-3-nitro-phenyl group at C2 and dinitro groups on the quinazolinone core, showed significantly higher potency (IC50 = 0.05 µg/mL) compared to a related derivative 3a (IC50 = 1.61 µg/mL). This suggests that strong electron-withdrawing groups enhance anti-leishmanial activity. otavachemicals.com

For Topoisomerase IIα Inhibition: For dihydrobenzo(h)quinoline derivatives, the SAR study revealed that having trifluoromethyl (-CF3) or trifluoromethoxy (-OCF3) substituents at the 4-position of one phenyl ring and a hydroxyphenyl group at the 2-position of the other phenyl ring led to potent topo IIα inhibition and anti-proliferative activity. cornell.edu This highlights the importance of specific electronic and hydrogen-bonding features for effective DNA intercalation and enzyme poisoning.

These examples demonstrate that the dihydroquinolinone scaffold is a highly tunable framework. Rational ligand design, guided by SAR principles, can optimize the properties of derivatives for specific biological targets, whether they are enzymes, receptors, or other cellular pathways.

Influence of Positional and Substituent Effects on Biological Potency and Selectivity

The biological activity of the dihydroquinolinone scaffold is highly sensitive to the nature and position of substituents on both the quinolinone core and the N-1 phenyl ring. Structure-activity relationship (SAR) studies on related quinolone and quinazolinone frameworks reveal that minor structural modifications can lead to significant changes in potency and selectivity against various biological targets. rsc.orgresearchgate.net

The position of the phenyl group itself has a profound effect on biological activity. In a study of positional phenyl quinolone isomers as antiplatelet agents, 3-phenyl-4-quinolone demonstrated the highest potency, indicating that the specific arrangement of the phenyl ring relative to the quinolone core is a key factor for this particular activity. nih.gov

For derivatives of 4-phenyl-2-quinolone, which shares a similar structural motif, substitutions on the quinolone core have been systematically explored for anticancer activity. The introduction of methoxy (B1213986) groups at various positions (5, 6, and 7) was found to significantly influence antiproliferative effects. nih.gov Notably, 6-methoxy-4-(3'-methoxyphenyl)quinolin-2(1H)-one showed excellent activity against COLO205 and H460 cancer cell lines, with IC₅₀ values of 0.32 μM and 0.89 μM, respectively. nih.gov This highlights that electron-donating groups on the quinolone backbone can enhance cytotoxic potential.

Similarly, modifications to the N-phenyl ring (or a phenyl group at a different position) are crucial. In studies of 1-phenyl-1-(quinazolin-4-yl)ethanols, a related heterocyclic system, substitutions on the phenyl group at the 4-position of the quinazoline (B50416) were evaluated for antiproliferative activity against A549 lung cancer cells. nih.gov The parent compound with an unsubstituted phenyl group showed potent activity (IC₅₀ = 0.27 μM). nih.govnih.gov Introducing a 4-ethoxyphenyl group (IC₅₀ = 0.30 μM) or a 4-methylthiophenyl group (IC₅₀ = 0.34 μM) resulted in compounds that retained comparable potency. nih.gov This suggests that for certain biological targets, the para position of the phenyl ring can tolerate specific electron-donating and larger functional groups without a significant loss of activity.

The following table summarizes the effects of various substituents on the biological activity of related phenyl-substituted quinolone and quinazolinone scaffolds.

| Core Scaffold | Substituent(s) | Biological Activity | Key Finding | Reference |

|---|---|---|---|---|

| 4-Phenyl-2-quinolone | 6-methoxy on quinolone; 3'-methoxy on phenyl ring | Antiproliferative (COLO205 cells) | IC₅₀ = 0.32 µM | nih.gov |

| 4-Phenyl-2-quinolone | 6-methoxy on quinolone; 3'-methoxy on phenyl ring | Antiproliferative (H460 cells) | IC₅₀ = 0.89 µM | nih.gov |

| 1-(Quinazolin-4-yl)ethanol | Unsubstituted Phenyl at C4 | Antiproliferative (A549 cells) | IC₅₀ = 0.27 µM | nih.govnih.gov |

| 1-(Quinazolin-4-yl)ethanol | 4-Ethoxyphenyl at C4 | Antiproliferative (A549 cells) | IC₅₀ = 0.30 µM | nih.gov |

| 1-(Quinazolin-4-yl)ethanol | 4-Methylthiophenyl at C4 | Antiproliferative (A549 cells) | IC₅₀ = 0.34 µM | nih.gov |

| 3-Phenyl-4-quinolone | Unsubstituted Phenyl at C3 | Antiplatelet Aggregation | Most potent among positional isomers | nih.gov |

Stereochemical Considerations in Dihydroquinolinone Bioactivity

Stereochemistry plays a pivotal role in the biological activity of chiral natural products and synthetic compounds. nih.gov The 1-Phenyl-2,3-dihydro-1H-quinolin-4-one scaffold is structurally related to 2,3-dihydroquinazolin-4(1H)-one, which typically features a chiral center at the C2 position. nih.govrsc.org The presence of this stereocenter means the molecule can exist as a pair of enantiomers (R and S forms), which can exhibit markedly different biological activities.

The differential activity of enantiomers is a fundamental concept in medicinal chemistry, as biological systems, such as enzymes and receptors, are inherently chiral. This can lead to stereospecific interactions, affecting drug potency, metabolism, and transport. nih.gov While specific studies resolving the enantiomers of 1-Phenyl-2,3-dihydro-1H-quinolin-4-one are not detailed in the available literature, research on closely analogous structures underscores the importance of stereochemistry. For instance, in a study on 1-phenyl-1-(quinazolin-4-yl)ethanols, which also possess a chiral center, the separated enantiomers displayed different biological effects. The (+)-enantiomer showed stronger antiproliferative activity than the (−)-enantiomer, directly confirming that stereochemistry is a critical determinant of potency in this class of compounds. nih.gov

Furthermore, synthetic strategies for related dihydroquinolinones often yield specific stereoisomers with high selectivity. mdpi.com The formation of cis or trans isomers in 3,4-disubstituted dihydroquinolinones is influenced by the reaction mechanism and steric hindrance, leading to a product with a defined three-dimensional structure. mdpi.com This stereochemical control is vital, as the specific spatial arrangement of substituents dictates how the molecule fits into its biological target. The introduction of a chiral center during the synthesis of brominated quinazolinones has also been noted to influence the properties of the resulting compounds. nih.gov Therefore, controlling and characterizing the stereochemistry of 1-Phenyl-2,3-dihydro-1H-quinolin-4-one and its derivatives is essential for developing potent and selective therapeutic agents.

Strategic Utilization of Dihydroquinolinones as Pharmaceutical Intermediates and Synthons

Beyond their intrinsic biological activities, 2,3-dihydro-4(1H)-quinolinones are valuable and versatile intermediates in the synthesis of other pharmaceutically important molecules. nih.gov Their partially saturated heterocyclic core makes them ideal precursors for constructing more complex chemical architectures.

One of the primary uses of the 2,3-dihydro-4(1H)-quinolinone scaffold is as a direct precursor to the corresponding fully aromatic 4(1H)-quinolinones. nih.gov The latter are a well-established class of compounds with a broad spectrum of pharmacological activities, including anticancer, antibacterial, and antiviral properties. mdpi.comresearchgate.net The conversion from the dihydro- form to the aromatic quinolinone can typically be achieved through a straightforward oxidation or dehydrogenation reaction, making the dihydroquinolinone a key strategic intermediate.

Moreover, the 2,3-dihydroquinazolin-4(1H)-one framework, which is structurally analogous to the dihydroquinolinone core, is recognized as a privileged synthon for preparing a variety of biologically active quinazolinones and their derivatives. nih.govrsc.org This highlights the general utility of such dihydro-heterocyclic systems in medicinal chemistry. They provide a robust and modifiable template that allows for the systematic exploration of chemical space and the development of new therapeutic agents. The synthesis of complex fused heterocyclic systems, such as 1H-pyrazolo[3,4-b]quinolines, can also proceed from quinolinone-based precursors, demonstrating the role of this core structure in building novel molecular frameworks with potential bioactivity. mdpi.com The Friedländer synthesis, a classic method for producing quinolines, further illustrates the foundational role of precursor molecules in constructing this important heterocyclic system. nih.gov

Q & A

Q. What are the common synthetic routes for 1-phenyl-2,3-dihydro-1H-quinolin-4-one, and what are their limitations?

The compound is typically synthesized via acid- or base-catalyzed isomerization of substituted 2′-aminochalcones. For example, indium(III) chloride-catalyzed microwave irradiation (360 W, 5 minutes) yields the product in 63% efficiency . However, traditional methods often require harsh conditions (e.g., orthophosphoric acid or strong alkali) and suffer from low yields, long reaction times, and specialized solvents . Alternative approaches include Friedländer annulation or cyclization of β-keto amides under acidic conditions, but these may introduce competing side reactions .

Q. What spectroscopic and crystallographic methods are most effective for characterizing this compound?

X-ray crystallography is critical for resolving structural ambiguities. For example, dihedral angles between fused aromatic rings (e.g., 57.84° between benzene and quinoline moieties) and intermolecular hydrogen bonding (N–H⋯N, 2.1–2.3 Å) can be precisely measured . NMR (¹H and ¹³C) is essential for confirming proton environments, such as the deshielded carbonyl resonance at ~200 ppm . High-resolution mass spectrometry (HRMS) and IR further validate molecular integrity .

Q. What are the primary biochemical targets of 1-phenyl-2,3-dihydro-1H-quinolin-4-one?

The compound inhibits phosphodiesterase enzymes (PDEs), elevating intracellular cAMP/cGMP levels, and binds β-adrenergic receptors, modulating cardiovascular activity . Its planar aromatic system facilitates π-π stacking with aromatic residues in enzyme active sites, while the ketone group may coordinate metal ions in metalloenzymes .

Advanced Research Questions

Q. How can researchers address low yields in large-scale synthesis of this compound?

Optimize catalyst systems: Transition from indium(III) chloride to milder Lewis acids (e.g., ZnCl₂) to reduce side reactions. Microwave-assisted synthesis (e.g., 360 W, 5 minutes) improves reaction homogeneity and reduces energy input . Solvent screening (e.g., dichloromethane/di-isopropylether mixtures) enhances crystallization purity .

Q. What strategies mitigate challenges in stereochemical control during synthesis?

The compound’s cis-trans isomerization at C(1) is influenced by carbocation stability. Stabilizing intermediates via electron-donating substituents (e.g., methyl groups) or low-polarity solvents reduces isomerization side products . Computational modeling (DFT) can predict energetically favorable pathways for stereoselective synthesis .

Q. How should conflicting data on its enzyme inhibition potency be resolved?

Discrepancies in PDE inhibition (e.g., IC₅₀ variations) may arise from assay conditions (pH, cofactors) or impurities. Validate purity via HPLC (>98%) and standardize assay protocols (e.g., uniform cAMP concentrations). Compare inhibition across isoforms (PDE4 vs. PDE5) to clarify selectivity .

Q. What methodologies optimize the compound’s pharmacophore for neurodegenerative disease applications?

Introduce substituents at the 2- and 3-positions to enhance blood-brain barrier permeability. For example, fluorination at C(6) increases lipophilicity (logP >2.5), while hydroxylation improves solubility for in vivo models . Chelation with manganese or cobalt ions enhances stability and bioavailability in CNS-targeted derivatives .

Q. How can researchers resolve solubility limitations in aqueous assays?

Use co-solvents (e.g., DMSO:PBS mixtures ≤1% v/v) to maintain solubility without denaturing proteins. Derivatization with sulfonate or amine groups improves aqueous compatibility. Solubility parameters (Hansen solubility parameters) can guide solvent selection for formulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.